N-(3-fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
CAS No.:
Cat. No.: VC16564016
Molecular Formula: C14H10FN3O3S3
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H10FN3O3S3 |
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Molecular Weight | 383.4 g/mol |
IUPAC Name | N-(3-fluorophenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Standard InChI | InChI=1S/C14H10FN3O3S3/c15-9-3-1-4-10(7-9)16-13(19)11-8-23-14(17-11)18-24(20,21)12-5-2-6-22-12/h1-8H,(H,16,19)(H,17,18) |
Standard InChI Key | KVSIXWUIFRZIBZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)F)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₄H₁₀FN₃O₃S₃, with a molecular weight of 383.4 g/mol. Its IUPAC name reflects the integration of three key subunits:
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A thiazole ring at position 4 with a carboxamide group.
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A thiophene-2-sulfonamido group at position 2 of the thiazole.
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A 3-fluorophenyl substituent on the carboxamide nitrogen.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₄H₁₀FN₃O₃S₃ |
Molecular Weight | 383.4 g/mol |
Hydrogen Bond Donors | 2 (sulfonamide NH, carboxamide NH) |
Hydrogen Bond Acceptors | 6 (3xS=O, 1xN, 2xO) |
logP (Predicted) | ~2.8–3.5 |
The fluorine atom at the phenyl para position enhances electronegativity, potentially improving membrane permeability and target binding . The sulfonamide group contributes to hydrogen bonding and electrostatic interactions, a feature common in enzyme inhibitors .
Synthesis and Structural Optimization
The synthesis of N-(3-fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide involves multistep reactions, typically starting with the formation of the thiazole core.
Core Thiazole Formation
Thiazole rings are commonly synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thioamides . For this compound, 2-bromo-5-nitrothiazole may serve as an intermediate, as seen in analogous syntheses .
Sulfonamide Bond Formation
The thiophene-2-sulfonamide group is introduced via nucleophilic substitution. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency by stabilizing charged intermediates. For example, thiophene-2-sulfonyl chloride reacts with an amine-functionalized thiazole intermediate under basic conditions.
Carboxamide Functionalization
The 3-fluorophenyl group is appended through carboxamide coupling. This step often employs coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid for reaction with 3-fluoroaniline .
Table 2: Representative Synthetic Steps
Step | Reaction Type | Reagents/Conditions |
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1 | Thiazole ring formation | α-bromoketone + thioamide, Δ |
2 | Sulfonamide coupling | Thiophene-2-sulfonyl chloride, DMF, pyridine |
3 | Carboxamide formation | 3-Fluoroaniline, EDCI, HOBt, DCM |
Comparative Analysis with Structural Analogs
Table 3: Activity of Selected Thiazole Derivatives
The target compound’s nitro group and fluorine substitution position it between 7a (high kinase affinity) and 25d (antimicrobial potency).
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematically modifying the fluorine position or sulfonamide group to optimize potency .
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In Vivo Efficacy Testing: Evaluating pharmacokinetics in rodent models of inflammation or cancer .
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Target Identification: Using proteomics or crystallography to identify binding partners.
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